molecular formula C6H15NO3 B3318133 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol CAS No. 98961-86-5

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol

Cat. No. B3318133
CAS RN: 98961-86-5
M. Wt: 149.19 g/mol
InChI Key: QLKBVYLVIVCKBD-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3 . It is a liquid at room temperature . This compound is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . It is also known as 2- (2-N ,N -Dimethylaminoethoxy)ethanol, N ,N -Dimethyl-2- (2-aminoethoxy)ethanol, N ,N -Dimethyl [2- (2-hydroxyethoxy)ethyl]amine .


Molecular Structure Analysis

The molecular structure of 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol can be represented by the linear formula: (CH3)2NCH2CH2OCH2CH2OH . The compound has a molecular weight of 133.19 . The SMILES string representation is CN©CCOCCO .


Physical And Chemical Properties Analysis

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is a liquid at room temperature . It has a refractive index of 1.442 (lit.) . The boiling point is 95 °C/15 mmHg (lit.) , and the density is 0.954 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal - Eye Dam. 1 . The hazard statements include H312 - H318 . Precautionary statements include P280 - P305 + P351 + P338 . The flash point is 93 °C (closed cup) .

properties

IUPAC Name

2-(2,2-dimethoxyethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBVYLVIVCKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol

Synthesis routes and methods

Procedure details

Ethanolamine (4 ml, 66.3 mmol) in dioxane (50 ml) in the presence of potassium carbonate (6.9 g, 50 mmol) was reacted with 2-bromo-1,1-dimethoxyethane (5 ml, 42.3 mmol) at 75° C. for 6 hours. The solid was filtered and washed with dioxane. The recovered organic phase was concentrated and purified by chromatography on silica gel. Elution with dichloromethane followed by increased polarity to dichloromethane:methanol (97:3), dichloromethane:methanolic ammonia (94:6) yielded 2-((2,2-dimethoxyethyl)amino)ethanol (2.4 g, 38% yield) as a pale yellow liquid:
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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